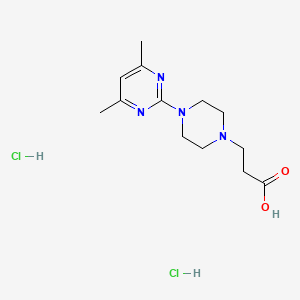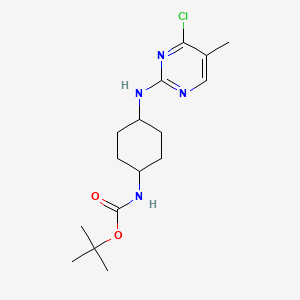
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of a specific enzyme, making it useful in the study of various biochemical and physiological processes.
Mechanism of Action
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK2 by tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate has several advantages for use in lab experiments. It is a highly specific inhibitor of CK2 and does not affect other enzymes or cellular processes. It is also relatively stable and easy to handle. However, like any chemical compound, it has limitations. For example, it may have off-target effects in some experiments, and its potency may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research involving tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate. One area of interest is in the study of cancer biology. The inhibition of CK2 by this compound has been shown to have anti-tumor effects, and further research could explore its potential as a cancer therapy. Another area of interest is in the study of inflammation and immune function. The compound has been shown to modulate these processes, and further research could explore its potential as an anti-inflammatory or immunomodulatory agent. Finally, researchers could explore the structure-activity relationship of this compound and develop more potent and specific inhibitors of CK2.
Conclusion:
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a chemical compound with unique properties that make it useful in scientific research. Its inhibition of CK2 has a wide range of biochemical and physiological effects, and it has several advantages for use in lab experiments. Future research could explore its potential in cancer therapy, inflammation, and immune function, and could also focus on developing more potent and specific inhibitors of CK2.
Synthesis Methods
The synthesis of tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate involves several steps. The starting material is 4-chloro-5-methylpyrimidine-2-amine, which is reacted with cyclohexanone to form 4-(cyclohexylamino)-5-methylpyrimidine-2-amine. This intermediate is then reacted with tert-butyl chloroformate to form tert-butyl (4-(cyclohexylamino)-5-methylpyrimidin-2-yl)carbamate. Finally, the compound is reacted with 4-chlorobenzenesulfonamide to give tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate.
Scientific Research Applications
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate has been used in a wide range of scientific research applications. One of its primary uses is as an inhibitor of a specific enzyme called protein kinase CK2. This enzyme is involved in many cellular processes, including cell growth, proliferation, and differentiation. By inhibiting CK2, researchers can study the effects of this enzyme on various cellular pathways.
properties
IUPAC Name |
tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-10-9-18-14(21-13(10)17)19-11-5-7-12(8-6-11)20-15(22)23-16(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKCGRJZQTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111820 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate | |
CAS RN |
1289385-37-0 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

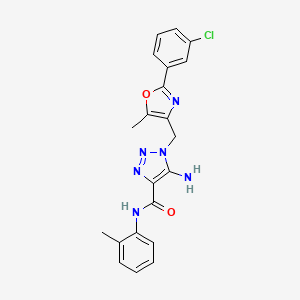




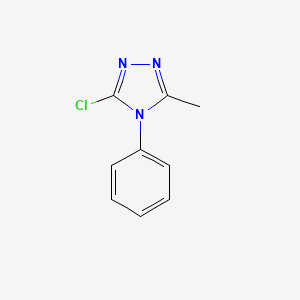
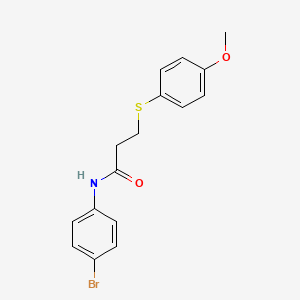
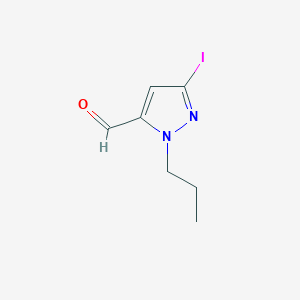
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2832064.png)
![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)
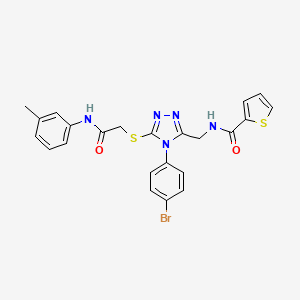
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)
